2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)10-11-5-4-9(14)12-10/h1-6,13H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJODUGRMODXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multi-Component Reactions Using Natural Catalysts
- Cuttlebone Catalyst Method
A green, solvent-free protocol uses powdered cuttlebone (a natural calcium carbonate source) as a recyclable heterogeneous catalyst for the condensation of aldehydes, ethyl acetoacetate, and urea.- Reaction conditions: solvent-free, room temperature or mild heating.
- Yields: 75–95%.
- Catalyst recyclability: up to 3 cycles without significant loss of activity.
- Advantages: eco-friendly, cost-effective, simple work-up, and minimal waste.
- Example: 3-hydroxybenzaldehyde reacts efficiently under these conditions to give the target compound with high purity.
(Data from)
Microwave-Assisted Synthesis Using Tetrabutylammonium Bromide (TBAB)
- Microwave Irradiation with TBAB Catalyst
This method employs TBAB as a catalyst under solvent-free microwave irradiation, significantly reducing reaction time to 3-4 minutes and providing excellent yields (90–95%).- Reaction components: substituted aryl aldehydes (including hydroxy-substituted), β-ketoesters, and urea.
- Microwave power accelerates the reaction and improves product purity.
- Functional group tolerance: halides, nitro, hydroxy, ether groups survive well.
- Suitable for both urea and thiourea derivatives.
(Data from)
Ionic Liquid Catalysis
- Brønsted Acidic Ionic Liquid Catalyst [C2O2BBTA][TFA]
This catalyst enables solvent-free synthesis at 90 °C with stirring for about 40 minutes.- Yields up to 99%.
- Catalyst is recyclable for at least six cycles without loss of activity.
- Reaction scope includes various substituted aryl aldehydes, including 3-hydroxybenzaldehyde, with little effect of electron-donating or withdrawing groups on yield.
- Advantages include mild conditions, high efficiency, and environmental friendliness.
(Data from)
Heterogeneous Catalysis Using Silicotungstic Acid Supported on Amberlyst-15
- This method uses a solid acid catalyst under solventless conditions.
- Best results are obtained with electron-poor aromatic aldehydes, but 3-hydroxy-substituted aromatic aldehydes also react efficiently.
- The catalyst is easily recovered and reused.
- Reaction conditions: mild heating, solvent-free.
- Advantages: easy product separation, catalyst recycling, and reduced waste.
(Data from)
Catalyst-Free and Tandem One-Pot Methods
- In-Situ Generation of Aldehydes from Benzyl Halides
A catalyst-free method involves Kornblum oxidation of benzyl halides to aldehydes under microwave irradiation, followed by Biginelli condensation in one pot.
Ultrasound-Assisted Synthesis in Room Temperature Ionic Liquids (RTILs)
- Ultrasound irradiation in RTILs promotes the reaction at room temperature without additional catalysts.
- Yields are excellent with short reaction times.
- This method offers an environmentally benign alternative with easy product isolation.
(Data from)
Comparative Data Table of Preparation Methods
| Method | Catalyst | Conditions | Reaction Time | Yield (%) | Catalyst Recyclability | Notes |
|---|---|---|---|---|---|---|
| Cuttlebone (Natural Catalyst) | Cuttlebone (CaCO3) | Solvent-free, mild heating | 1-2 hours | 75–95 | Up to 3 cycles | Eco-friendly, simple work-up |
| Microwave + TBAB | Tetrabutylammonium Bromide | Solvent-free, microwave | 3-4 minutes | 90–95 | Not reported | Fast, high purity, functional group tolerance |
| Ionic Liquid [C2O2BBTA][TFA] | Brønsted acidic ionic liquid | Solvent-free, 90 °C | 40 minutes | Up to 99 | At least 6 cycles | Mild, recyclable catalyst, high efficiency |
| Silicotungstic Acid on Amberlyst-15 | Heterogeneous solid acid | Solvent-free, mild heating | 1-3 hours | 70–90 | Yes | Easy catalyst recovery, good for electron-poor aldehydes |
| Catalyst-Free Tandem (Kornblum Oxidation + Biginelli) | None | Microwave, DMSO solvent | Minutes | Good to excellent | Not applicable | One-pot, in-situ aldehyde generation |
| Ultrasound in RTILs | None (RTIL as medium) | Room temperature, ultrasound | Short (minutes) | Excellent | Not applicable | Green, catalyst-free, easy isolation |
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted phenolic and pyrimidine compounds.
Scientific Research Applications
Biological Activities
The pharmacological properties of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one derivatives have been extensively studied. The compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-one can inhibit tumor growth. For example, specific derivatives have shown promising cytotoxic effects against glioma cells, suggesting their potential as anti-tumor agents .
- Antiviral Properties : Certain DHPM derivatives have been identified as inhibitors of HIV gp120 binding, indicating their potential in treating viral infections like AIDS .
- Calcium Channel Blockers : The compound's structure allows it to function as a calcium channel blocker, which is beneficial in managing hypertension and other cardiovascular conditions .
- Antimicrobial Effects : Studies have demonstrated antibacterial and antifungal properties of these compounds, making them candidates for further development in treating infections .
Case Studies and Research Findings
Numerous studies highlight the efficacy and versatility of this compound:
- Cytotoxicity Studies : A study reported that specific structural modifications enhanced the anti-proliferative potency of DHPMs against cancer cell lines. The introduction of electron-withdrawing groups significantly improved their activity .
- Molecular Docking Studies : Computational studies have elucidated the interaction mechanisms between DHPM derivatives and biological targets. These insights are crucial for designing more potent compounds .
- Antioxidant Activities : Some derivatives have been evaluated for their antioxidant properties using various assays, indicating their potential role in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Dihydropyrimidinones
Key Observations:
Electronic Effects: The 3-hydroxyphenyl group in the target compound provides electron-donating resonance effects, contrasting with the electron-withdrawing 4-chlorophenyl substituent in its analog .
Solubility and Lipophilicity: The pyrrolidine substituent in 2-(pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one introduces a basic nitrogen, improving solubility in acidic environments . Methoxy and chloro groups in analogs (e.g., 5-(3,4-dimethoxyphenyl)-2-methyl-thieno[2,3-d]pyrimidin-4-one) enhance lipophilicity, impacting membrane permeability .
Conformational Differences :
- In 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, the dihedral angle between the pyrimidine and benzene rings is 86.62° , slightly smaller than the 89.59° observed in its para-substituted isomer, suggesting meta-substitution reduces steric strain .
Challenges and Opportunities
Biological Activity
2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone (DHPM) family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis approaches.
Synthesis of Dihydropyrimidinones
The synthesis of this compound can be achieved through the Biginelli reaction, a well-established method that involves the condensation of aldehydes, urea, and β-dicarbonyl compounds. This method is favored for its efficiency and ability to produce a variety of substituted DHPMs with potential biological activities. Recent advancements have introduced green chemistry approaches that enhance yield and reduce environmental impact .
Biological Activities
The biological activities of this compound are extensive, encompassing:
1. Antioxidant Activity
- Dihydropyrimidinones have been shown to exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging capabilities, making them effective in combating oxidative stress .
2. Antimicrobial Activity
- Studies indicate that DHPM derivatives possess antibacterial and antifungal activities. For instance, modifications on the dihydropyrimidine ring can lead to enhanced efficacy against various pathogens . The compound's activity against specific bacterial strains has been documented, showcasing its potential as a therapeutic agent.
3. Antitumor Activity
- Research highlights the antitumor potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism often involves interference with cell cycle regulation and apoptosis induction in cancer cells .
4. Enzyme Inhibition
- The compound has demonstrated inhibitory effects on various enzymes, including tyrosinase and cyclooxygenase. Such inhibition can be linked to its potential applications in treating hyperpigmentation disorders and inflammatory conditions .
The biological activity of this compound is mediated through various mechanisms:
- Receptor Interaction : DHPMs can act as antagonists or agonists at specific receptors (e.g., A2B receptors) influencing cellular signaling pathways .
- Enzymatic Pathway Modulation : By inhibiting key enzymes involved in metabolic pathways, these compounds can alter disease progression in conditions such as cancer and inflammation .
Case Studies
Recent studies have further elucidated the pharmacological profiles of DHPM derivatives:
- Antioxidant Study : A study evaluated the antioxidant capacity of several DHPM derivatives using DPPH and ABTS assays, revealing that compounds with hydroxyl substitutions exhibited superior activity compared to their counterparts .
- Anticancer Evaluation : A series of dihydropyrimidine derivatives were tested against various cancer cell lines (e.g., MCF-7 for breast cancer), with results indicating significant cytotoxic effects attributed to their structural configurations .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What advanced analytical approaches characterize degradation products of dihydropyrimidinone derivatives under oxidative stress?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
